3-(2-Chloroacetyl)cyclohexan-1-one
Description
3-(2-Chloroacetyl)cyclohexan-1-one is a cyclohexanone derivative featuring a chloroacetyl substituent at the 3-position. The chloroacetyl group (-CO-CH₂-Cl) imparts unique reactivity due to its electron-withdrawing nature, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution or condensation reactions.
Properties
CAS No. |
123364-13-6 |
|---|---|
Molecular Formula |
C8H11ClO2 |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
3-(2-chloroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6H,1-5H2 |
InChI Key |
PJQVHWQIQOGCGL-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)C(=O)CCl |
Canonical SMILES |
C1CC(CC(=O)C1)C(=O)CCl |
Synonyms |
Cyclohexanone, 3-(chloroacetyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below compares key structural attributes of 3-(2-Chloroacetyl)cyclohexan-1-one with similar compounds:
Key Observations :
- Electron Effects : The chloroacetyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in but more reactive than sulfur-containing dithiolane in .
- Bioactivity Potential: Nitrogen-containing analogs (e.g., ) are more likely to exhibit pharmacological activity due to basicity, while chloroacetyl derivatives may serve as alkylating agents.
Yields and Reaction Conditions:
- Dithiolane/Dithiane Derivatives (9b, 10b) : Synthesized via dithi(ol)anylium tetrafluoroborate additions to cyclohex-2-en-1-one, yielding 52–94% . High yields correlate with stable dithiolane intermediates.
- Furan-Substituted Analogs (2d–2g) : Synthesized under "Condition A" with yields ranging from 37% (nitrophenyl) to 75% (dimethylphenyl), influenced by steric and electronic effects of substituents .
- Trifluoromethyl Derivatives: Under development via asymmetric catalysis, highlighting industrial interest in fluorinated cyclohexanones .
Lower yields for nitro-substituted analogs (e.g., 2f, 37% ) suggest that electron-deficient groups may complicate synthesis, whereas chloroacetyl’s moderate reactivity could balance yield and efficiency.
Physical and Chemical Properties
Polarity and Chromatography:
- Rf Values: Furan-substituted analogs (2d–2g) exhibit Rf = 0.33–0.35 (petroleum ether/ethyl acetate = 10:1), indicating moderate polarity . The chloroacetyl group’s polarity is expected to lower Rf compared to non-polar CF₃ analogs.
- Melting/Boiling Points: Nitrogenous derivatives (e.g., ) likely have higher melting points due to ionic hydrochloride salts, whereas chloroacetyl analogs may exist as oils or low-melting solids.
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